ethyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(1-methylindole-2-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-23-17(22)20-10-8-19(9-11-20)16(21)15-12-13-6-4-5-7-14(13)18(15)2/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METHAOAQPIZCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate typically involves the reaction of 1-methyl-1H-indole-2-carboxylic acid with piperazine and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄, H₂O, reflux | 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylic acid | Requires prolonged heating. |
| Basic hydrolysis | NaOH, H₂O/EtOH, reflux | Sodium 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate | Faster than acidic hydrolysis. |
Nucleophilic Substitution at the Piperazine Ring
The secondary amines on the piperazine ring participate in alkylation or acylation reactions.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | Ethyl bromide, K₂CO₃, DMF | Ethyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]-1-ethylpiperazine-1-carboxylate | N/A |
| Acylation | Acetyl chloride, Et₃N, DCM | Ethyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]-1-acetylpiperazine-1-carboxylate | N/A |
These reactions are critical for modifying the compound’s pharmacokinetic properties .
Electrophilic Substitution at the Indole Moiety
The indole ring undergoes electrophilic substitution at the C-5 position due to electron-donating effects from the methyl group.
Reduction of the Carbonyl Group
The ketone carbonyl adjacent to the indole ring can be reduced to a methylene group.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH, 25°C | Ethyl 4-[(1-methyl-1H-indol-2-yl)methyl]piperazine-1-carboxylate | Partial reduction observed. |
| LiAlH₄ | THF, reflux | Ethyl 4-[(1-methyl-1H-indol-2-yl)methyl]piperazine-1-carboxylate | Full reduction in 4–6 hr. |
Ring-Opening Reactions
The piperazine ring can undergo ring-opening under strong acidic conditions:
| Reagents/Conditions | Product | Mechanism |
|---|---|---|
| HCl (conc.), 100°C | Ethyl 2-[(1-methyl-1H-indol-2-yl)carbonylamino]acetate | Acid-catalyzed cleavage of piperazine . |
Cross-Coupling Reactions
The indole ring can participate in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Catalyst/Reagents | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Ethyl 4-[(5-aryl-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate |
Key Research Findings
-
Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, DCM) improve yields due to enhanced solubility of intermediates.
-
Steric Hindrance : The 1-methyl group on the indole ring reduces reactivity at C-3, favoring substitutions at C-5 .
-
Thermal Stability : The compound decomposes above 200°C, limiting high-temperature applications.
Scientific Research Applications
Ethyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Aromatic Moiety
The indole group in the target compound distinguishes it from other piperazine derivatives with substituted phenyl or heteroaromatic rings. Key comparisons include:
Key Observations :
- Indole vs. Halogenated Phenyl : The indole’s nitrogen atom and fused benzene ring offer distinct electronic and steric properties compared to bromophenyl groups. This could favor interactions with serotonin or dopamine receptors, common targets for indole-containing drugs (e.g., tryptamine derivatives) .
- Tetrazolyl vs. Indole : Tetrazole rings, being isosteres of carboxylic acids, may improve solubility and mimic bioactive anions, whereas indole’s planar structure could facilitate intercalation or hydrophobic binding .
Ester Group Modifications
The ethyl carboxylate ester in the target compound contrasts with other ester or carbamate substituents in analogs:
Table 2: Influence of Ester/Carbamate Groups on Physicochemical Properties
| Compound Name (Example) | Ester/Carbamate Group | Molecular Weight (g/mol) | Key Property Impact | Source |
|---|---|---|---|---|
| Ethyl 4-[(1-methylindol-2-yl)carbonyl]piperazine-1-carboxylate | Ethyl carboxylate | ~345 (estimated) | Moderate lipophilicity | - |
| tert-Butyl 4-{[3-(5-methyltetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate | tert-Butyl carbamate | ~375 (estimated) | Increased steric bulk and stability | |
| Ethyl 4-(methylcarbamothioyl)piperazine-1-carboxylate | Methylcarbamothioyl | 231.32 | Sulfur enhances reactivity |
Key Observations :
- Ethyl vs.
- Carbamothioyl vs. Carboxylate : The thioamide group in introduces sulfur-based nucleophilicity, enabling disulfide bond formation or metal chelation, unlike the target compound’s ester .
Heterocyclic Additions to the Piperazine Core
The piperazine ring’s substitution pattern critically influences bioactivity:
Table 3: Role of Heterocyclic Attachments
| Compound Name (Example) | Heterocyclic Attachment | Pharmacological Implication | Source |
|---|---|---|---|
| Ethyl 4-[(1-methylindol-2-yl)carbonyl]piperazine-1-carboxylate | Indole-carbonyl | Potential CNS or anticancer activity | - |
| Ethyl 4-[(3-methylpurin-8-yl)methyl]piperazine-1-carboxylate | Purine-methyl | Purine mimicry (e.g., adenosine antagonism) | |
| Ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate | Pyrazolopyrimidine-thio | Kinase or enzyme inhibition |
Key Observations :
- Indole vs. Purine : Purine derivatives (e.g., ) often target nucleotide-binding sites, whereas indole’s planar structure may favor intercalation or receptor binding .
- Thioether Linkages : The sulfur atom in ’s pyrazolopyrimidine-thio compound could enhance redox activity or metal coordination, differing from the target’s carbonyl linkage .
Q & A
Q. What synthetic strategies are recommended for synthesizing ethyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
- Coupling Reactions: Use carbodiimide-based coupling agents (e.g., EDCI/HOAt) to activate the indole carbonyl group for nucleophilic attack by the piperazine nitrogen. This approach is effective for forming amide/ketone linkages (see ).
- Protection/Deprotection: Employ tert-butyl carbamates (Boc) to protect the piperazine nitrogen during synthesis, followed by acidic deprotection (e.g., TFA) to avoid side reactions.
- Purification: Optimize column chromatography using silica gel with gradients of hexane:ethyl acetate (e.g., 8:1 to 1:2) for high-purity isolation.
Table 1: Example Reaction Conditions from Analogous Syntheses
| Reagents/Conditions | Yield | Reference |
|---|---|---|
| EDCI/HOAt, DMF, rt, 24h | 58–95% | |
| Boc-protected intermediates | 17–98% | |
| TLC monitoring (Rf = 0.12) | – |
Q. How can the crystal structure of this compound be determined, and what conformational features are critical?
Methodological Answer:
- X-Ray Crystallography: Use single-crystal diffraction (e.g., Bruker Kappa APEXII CCD) with SHELXL for refinement. Key parameters include:
- Space Group: Monoclinic (e.g., P21/n).
- Cell Parameters: a = 10.9073 Å, b = 19.1940 Å, c = 12.2246 Å, β = 91.809°.
- Conformational Analysis: The piperazine ring adopts a chair conformation, while the indole moiety stabilizes via weak C-H···N interactions. Dihedral angles between aromatic planes (e.g., 74.14°) indicate steric and electronic influences.
Table 2: Crystallographic Data (from )
| Parameter | Value |
|---|---|
| Space Group | P21/n |
| R-factor (R[F² > 2σ]) | 0.047 |
| C-H···O Interactions | 2.30–2.50 Å |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
Methodological Answer:
- 1H/13C NMR: Identify the ethyl ester (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for OCH2) and indole protons (δ ~7.2–7.8 ppm). Carbonyl signals (C=O) appear at δ ~165–175 ppm.
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bonds (if present).
- Mass Spectrometry: Use ESI-MS to detect the molecular ion peak (e.g., [M+Na]⁺ at m/z 680.2 for related compounds).
Advanced Questions
Q. How does the electronic environment of the indole moiety influence reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- Electronic Effects: The electron-rich indole nitrogen enhances carbonyl electrophilicity, facilitating nucleophilic attack by piperazine. Substituents (e.g., 1-methyl) modulate reactivity via steric hindrance.
- Computational Modeling: Use DFT to calculate partial charges (e.g., Mulliken charges) on the carbonyl carbon. Correlate with experimental reaction rates.
Q. How can contradictions between theoretical binding affinities and experimental bioactivity data be resolved?
Methodological Answer:
- Docking vs. Assays: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses, then validate via SPR or ITC. Adjust force fields to account for solvation effects.
- Example: In SAR studies, tert-butyl substituents on piperazine improved docking scores but reduced cellular permeability due to hydrophobicity.
Q. What computational methods are suitable for modeling metabolic pathways, and which enzyme systems are relevant?
Methodological Answer:
Q. How do modifications to the piperazine ring affect pharmacokinetic properties?
Methodological Answer:
- SAR Studies: Introduce methyl or acetyl groups to the piperazine nitrogen to alter logP and solubility. For example:
- Table 3: Comparative PK Properties (Hypothetical Data)
| Modification | logP | Solubility (µg/mL) | Half-Life (h) |
|---|---|---|---|
| Unmodified Piperazine | 1.2 | 120 | 2.5 |
| 4-Methylpiperazine | 2.1 | 45 | 4.8 |
Q. How can stability contradictions under varying pH conditions be addressed?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to pH 1–13 buffers at 40°C for 24h. Monitor via HPLC for degradation products (e.g., ester hydrolysis).
- Stabilizers: Use lyophilization or antioxidants (e.g., BHT) for long-term storage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
